N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorophenylthiazole. This intermediate is then reacted with 2-aminopyridine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-yl]acetamide: Similar structure with an acetamide group.
Uniqueness
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H10ClN3S |
---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-2-1-5-10(11)12-9-19-14(17-12)18-13-7-3-4-8-16-13/h1-9H,(H,16,17,18) |
InChI Key |
GDEUKUJBILDNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC=CC=N3)Cl |
Origin of Product |
United States |
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